
KadcoccilactoneJ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KadcoccilactoneJ is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is derived from the plant Kadsura coccinea, which is known for its medicinal properties. The compound has been studied for its potential therapeutic effects and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of KadcoccilactoneJ typically involves several steps, including extraction from the Kadsura coccinea plant, followed by purification and chemical modification. The exact synthetic routes can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using large-scale extraction and purification techniques. This often involves the use of high-pressure liquid chromatography (HPLC) and other advanced separation methods to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions: KadcoccilactoneJ undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons.
科学的研究の応用
KadcoccilactoneJ has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It has been studied for its potential effects on cellular processes and its role in various biological pathways.
Medicine: Research has shown that this compound may have therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other products due to its unique chemical properties.
作用機序
The mechanism of action of KadcoccilactoneJ involves its interaction with specific molecular targets and pathways within the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary research suggests that it may affect pathways related to inflammation and cell proliferation.
類似化合物との比較
KadcoccilactoneJ can be compared with other similar compounds, such as:
Kadsurin: Another compound derived from the Kadsura coccinea plant, known for its anti-inflammatory properties.
Schisandrin: A compound with similar chemical structure and biological activity, often studied for its potential therapeutic effects.
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of chemical properties and biological activities. It has shown promise in a wider range of applications and may offer more potent effects in certain therapeutic areas.
特性
分子式 |
C28H36O10 |
|---|---|
分子量 |
532.6 g/mol |
IUPAC名 |
(1R,2S,4S,6R,7S,8S,10R,11S,13S,15R,19R,22S,24R)-11,13,24-trihydroxy-7,21,21-trimethyl-8-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]-3,9,16,20-tetraoxaheptacyclo[11.11.0.02,4.02,10.06,10.015,19.015,22]tetracosan-17-one |
InChI |
InChI=1S/C28H36O10/c1-11-5-15(34-23(11)32)21-12(2)13-6-19-28(36-19)22-14(29)7-16-24(3,4)35-18-8-20(31)37-26(16,18)10-25(22,33)9-17(30)27(13,28)38-21/h5,12-19,21-22,29-30,33H,6-10H2,1-4H3/t12-,13+,14+,15-,16-,17-,18+,19-,21-,22+,25-,26+,27+,28+/m0/s1 |
InChIキー |
QVDSQJYLZJYHMK-JWQZLAEKSA-N |
異性体SMILES |
C[C@H]1[C@H]2C[C@H]3[C@@]4([C@@]2([C@H](C[C@]5([C@H]4[C@@H](C[C@@H]6[C@]7(C5)[C@@H](CC(=O)O7)OC6(C)C)O)O)O)O[C@@H]1[C@@H]8C=C(C(=O)O8)C)O3 |
正規SMILES |
CC1C2CC3C4(C2(C(CC5(C4C(CC6C(OC7C6(C5)OC(=O)C7)(C)C)O)O)O)OC1C8C=C(C(=O)O8)C)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


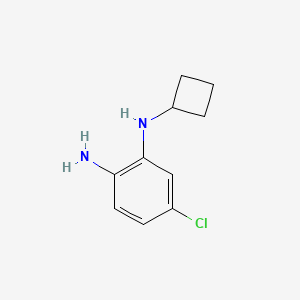
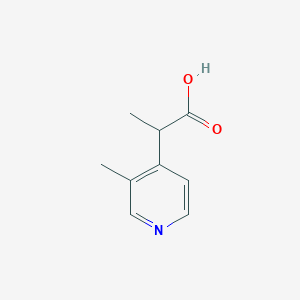
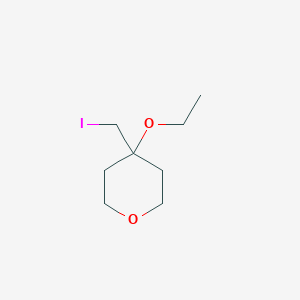
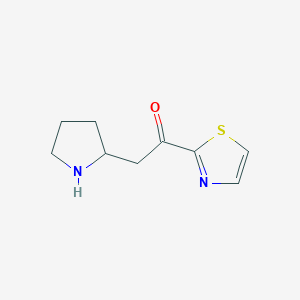
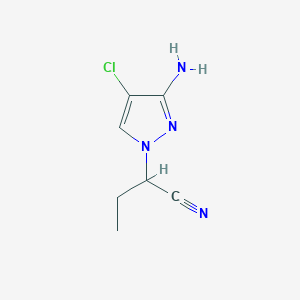

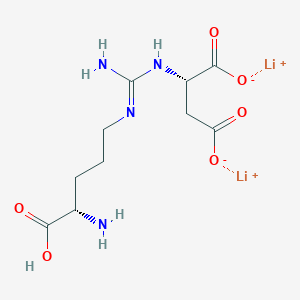
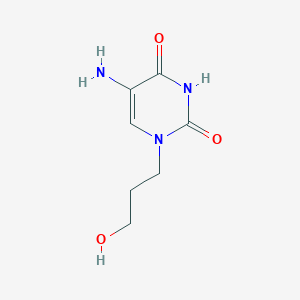
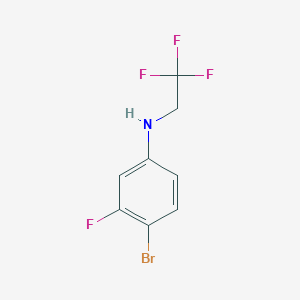
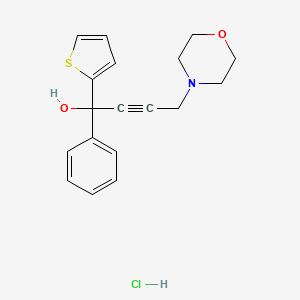
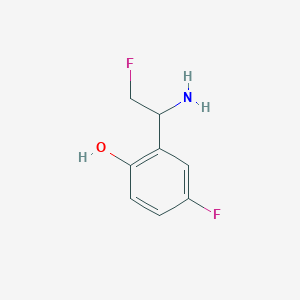

![(E)-N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide](/img/structure/B13073612.png)
![1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13073613.png)
